molecular formula C12H11N3O2 B1482827 3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-08-7

3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482827
CAS RN: 2098074-08-7
M. Wt: 229.23 g/mol
InChI Key: FTPYQHXJOZERRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 3CP-6P-THP, is a heterocyclic compound with a variety of medicinal applications. It is a cyclopropyl-substituted pyridine derivative, which has been studied for its potential to act as a therapeutic agent. 3CP-6P-THP has been shown to have various biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Alzheimer’s Disease Research

This compound has shown potential in the modulation of protein kinases like CDK5, GSK-3, CLK1, CK1, and DYRK1A, which are involved in Alzheimer’s disease . By inhibiting these kinases, researchers can develop novel multi-target inhibitors that could slow down or halt the progression of Alzheimer’s.

Cancer Treatment

The compound’s structure is conducive to the synthesis of heterocyclic inhibitors that target monocarboxylate transporters like MCT1 and MCT4 . These transporters are crucial for the metabolism of cancer cells, and their inhibition can disrupt tumor growth and survival.

Synthesis of Bioactive Molecules

The compound serves as a key intermediate in the multigram-scale synthesis of bioactive molecules . These molecules, particularly those with a thiazole ring, have shown a range of biological properties and can be used to create drugs with specific pharmacological effects.

Metabolic Studies

In metabolic research, especially concerning the Warburg effect in cancer cells, this compound could be used to study the metabolic pathways and the role of glycolysis in tumor cells .

properties

IUPAC Name

3-cyclopropyl-6-pyridin-3-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-6-10(8-2-1-5-13-7-8)14-12(17)15(11)9-3-4-9/h1-2,5-7,9H,3-4H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPYQHXJOZERRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Cyclopropyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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